Triclonide

Descripción general

Descripción

Triclonide: es un corticosteroide glucocorticoide sintético con el nombre de código de desarrollo RS-4464. Es conocido por sus potentes propiedades antiinflamatorias e inmunosupresoras.

Métodos De Preparación

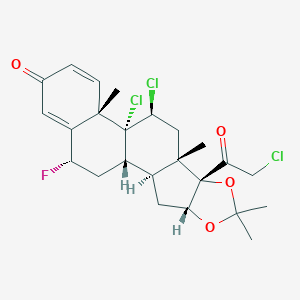

Rutas sintéticas y condiciones de reacción: Triclonide se sintetiza a través de una serie de reacciones químicas que involucran la introducción de flúor, cloro y grupos hidroxilo en un esqueleto de pregnano. Los pasos clave incluyen:

Fluoración: Introducción de un átomo de flúor en la posición 6α.

Cloración: Adición de átomos de cloro en las posiciones 9α, 11β y 21.

Hidroxilación: Introducción de grupos hidroxilo en las posiciones 16α y 17α.

Formación de acetal: Formación de un acetal cíclico con acetona en las posiciones 16α, 17α.

Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso se optimiza para obtener un alto rendimiento y pureza, asegurando que el compuesto cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: Triclonide se somete a diversas reacciones químicas, que incluyen:

Oxidación: Conversión de grupos hidroxilo a cetonas.

Reducción: Reducción de cetonas a grupos hidroxilo.

Sustitución: Reemplazo de átomos de halógeno por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el trióxido de cromo (CrO3) o el permanganato de potasio (KMnO4) en condiciones ácidas.

Reducción: Reactivos como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).

Sustitución: Reactivos como el yoduro de sodio (NaI) en acetona para el intercambio de halógeno.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden utilizarse para modificaciones químicas adicionales o estudios biológicos .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Triclonide is synthesized through a series of reactions that introduce fluorine, chlorine, and hydroxyl groups to a pregnane skeleton. Its mechanism of action involves binding to glucocorticoid receptors within target cells, which leads to modulation of gene expression related to inflammation and immune response. The specific structural features of this compound contribute to its high potency and selectivity for these receptors.

Chemistry

This compound serves as a model compound for studying the reactivity of glucocorticoids. Its unique structure allows researchers to investigate various chemical reactions such as oxidation, reduction, and substitution.

Key Reactions:

- Oxidation: Conversion of hydroxyl groups to ketones.

- Reduction: Reduction of ketones back to hydroxyls.

- Substitution: Replacement of halogen atoms with other functional groups.

Biology

Research indicates that this compound influences cellular processes significantly. It has been investigated for its effects on:

- Gene expression modulation

- Hormonal signaling pathways

- Calcium signaling through interaction with ryanodine receptors

Medicine

This compound's anti-inflammatory and immunosuppressive properties make it a candidate for treating various autoimmune diseases. Its efficacy is particularly notable in conditions such as:

- Rheumatoid arthritis

- Asthma

- Inflammatory bowel disease

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound effectively reduced inflammatory markers in conditions mimicking rheumatoid arthritis. The results indicated a significant decrease in joint swelling and pain compared to control groups.

Case Study 2: Gene Expression Modulation

In vitro experiments revealed that this compound alters the expression of genes involved in immune response. Specifically, it was found to downregulate pro-inflammatory cytokines while upregulating anti-inflammatory mediators.

Research has raised concerns regarding this compound's potential as an endocrine disruptor due to its interaction with hormone receptors. Studies have shown that it can enhance the activation of estrogen and androgen receptors when combined with hormones like estradiol or testosterone.

Implications:

- Potential impacts on hormonal balance in humans and wildlife.

- Necessity for further research to understand long-term effects on endocrine systems.

Mecanismo De Acción

Triclonide ejerce sus efectos uniéndose a los receptores de glucocorticoides en el citoplasma de las células diana. Esta unión conduce a la activación del receptor, que luego se trasloca al núcleo y modula la expresión de genes específicos. Los objetivos moleculares incluyen varios factores de transcripción y vías de señalización involucradas en la inflamación y la respuesta inmunitaria .

Comparación Con Compuestos Similares

Compuestos similares:

Dexametasona: Otro glucocorticoide sintético con potentes propiedades antiinflamatorias.

Prednisolona: Un glucocorticoide comúnmente usado para tratar afecciones inflamatorias y autoinmunes.

Betametasona: Conocido por sus fuertes efectos antiinflamatorios e inmunosupresores.

Unicidad de Triclonide: this compound es único debido a su estructura química específica, que incluye múltiples átomos de halógeno y una formación de acetal cíclico. Esta estructura contribuye a su alta potencia y selectividad para los receptores de glucocorticoides, lo que la convierte en un compuesto valioso para la investigación y las aplicaciones terapéuticas potenciales .

Actividad Biológica

Triclonide, a compound structurally related to other antimicrobial agents such as triclocarban and triclosan, has garnered attention for its biological activity, particularly in the context of its potential endocrine-disrupting properties. This article explores the biological activity of this compound, synthesizing findings from diverse research studies and case analyses.

Overview of this compound

This compound is primarily recognized for its use in personal care products as an antimicrobial agent. Its chemical structure and mechanism of action are similar to other carbanilides, which have been shown to interact with various nuclear receptors in human and animal cells.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Nuclear Receptor Interaction : In vitro studies have demonstrated that this compound can enhance the activation of estrogen (ER) and androgen receptors (AR) when combined with estradiol or testosterone. This suggests that this compound may influence hormone-dependent gene expression, albeit with limited agonistic activity on its own .

- Calcium Signaling : this compound has been implicated in calcium signaling pathways, particularly through its interaction with ryanodine receptors (RyR1). This interaction can lead to increased intracellular calcium levels, which may affect muscle contraction and other cellular processes .

- Endocrine Disruption Potential : The compound's ability to modulate hormone receptor activity raises concerns regarding its potential as an endocrine disruptor. Studies have shown that it can act as an antagonist in certain bioassays, indicating a complex role in hormonal signaling pathways .

Case Study Analysis

A comprehensive review of 22 case studies highlighted the biological implications of this compound exposure in various contexts. Key findings include:

- Hormonal Effects : In animal models, exposure to this compound resulted in altered reproductive hormone levels, suggesting potential impacts on fertility and development.

- Toxicological Assessments : Some studies reported gastrointestinal toxicity at high doses, necessitating further investigation into safety thresholds for human exposure .

Comparative Studies

A comparative analysis of this compound with similar compounds such as triclocarban and triclosan revealed:

| Compound | ER Activity | AR Activity | Calcium Mobilization | Toxicity Level |

|---|---|---|---|---|

| This compound | Moderate | Moderate | High | Moderate |

| Triclocarban | Low | High | Low | High |

| Triclosan | Low | Low | Moderate | Moderate |

This table illustrates the varying degrees of biological activity among these compounds, emphasizing the unique profile of this compound.

Implications for Human Health

The biological activities of this compound raise significant concerns regarding its safety in consumer products. The potential for endocrine disruption and associated health risks necessitates rigorous regulatory scrutiny and further research to elucidate the long-term effects of exposure.

Future Research Directions

Ongoing studies should focus on:

- Longitudinal Toxicity Studies : To assess chronic exposure effects on reproductive health and endocrine function.

- Mechanistic Studies : To better understand the pathways through which this compound exerts its biological effects.

- Comparative Risk Assessments : Evaluating the relative risks posed by this compound compared to other antimicrobial agents.

Propiedades

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S,19S)-11,12-dichloro-8-(2-chloroacetyl)-19-fluoro-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28Cl3FO4/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(29)5-6-21(15,3)23(14,27)17(26)10-22(13,4)24(19,32-20)18(30)11-25/h5-7,13-14,16-17,19H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVSLEMVVAYTQW-VSXGLTOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CCl)C)Cl)Cl)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CCl)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28Cl3FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181367 | |

| Record name | Triclonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26849-57-0 | |

| Record name | Triclonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26849-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triclonide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026849570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triclonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICLONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSM3RT117Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.